molecular formula C9H9NaO4 B12671064 Sodium (2-methoxyphenoxy)acetate CAS No. 69533-71-7

Sodium (2-methoxyphenoxy)acetate

Cat. No.: B12671064
CAS No.: 69533-71-7
M. Wt: 204.15 g/mol
InChI Key: YORSWGBNUBJMFE-UHFFFAOYSA-M
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Description

Sodium (2-methoxyphenoxy)acetate: is an organic compound with the molecular formula C9H9NaO4 . It is a sodium salt derivative of (2-methoxyphenoxy)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-methoxyphenoxy)acetate typically involves the reaction of (2-methoxyphenoxy)acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide deprotonates the carboxylic acid group, forming the sodium salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The reaction mixture is usually stirred and heated to facilitate the reaction, followed by filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium (2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride in dimethylformamide (DMF) is commonly used.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used.

    Hydrolysis: Both acidic (hydrochloric acid) and basic (sodium hydroxide) conditions can be employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Esterification: Esters of (2-methoxyphenoxy)acetic acid.

    Hydrolysis: (2-methoxyphenoxy)acetic acid and corresponding alcohol.

Scientific Research Applications

Chemistry: Sodium (2-methoxyphenoxy)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with specific biological activities. It is also studied for its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, adhesives, and coatings. Its unique chemical properties make it valuable in enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of Sodium (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Sodium (2-chlorophenoxy)acetate
  • Sodium (2-nitrophenoxy)acetate
  • Sodium (2-hydroxyphenoxy)acetate

Comparison: Sodium (2-methoxyphenoxy)acetate is unique due to the presence of the methoxy group, which imparts specific chemical properties, such as increased hydrophobicity and altered reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications. For instance, the methoxy group can influence the compound’s ability to interact with biological targets or its solubility in various solvents.

Properties

CAS No.

69533-71-7

Molecular Formula

C9H9NaO4

Molecular Weight

204.15 g/mol

IUPAC Name

sodium;2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C9H10O4.Na/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

YORSWGBNUBJMFE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OCC(=O)[O-].[Na+]

Origin of Product

United States

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